molecular formula C13H13ClN2O3 B3337823 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide CAS No. 832737-13-0

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide

Cat. No.: B3337823
CAS No.: 832737-13-0
M. Wt: 280.7 g/mol
InChI Key: FPMNKLGUYZRUNI-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furohydrazide core linked to a chlorinated methylphenoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 4-chloro-2-methylphenol with furoic acid hydrazide. The process begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with furoic acid hydrazide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Scientific Research Applications

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide exerts its effects involves interactions with specific molecular targets. The chlorinated phenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide is unique due to its furohydrazide core, which imparts specific chemical properties and potential biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-6-9(14)2-4-11(8)18-7-10-3-5-12(19-10)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMNKLGUYZRUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157563
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-13-0
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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